molecular formula C7H5FINO2 B1447098 5-Fluoro-2-iodo-4-nitrotoluene CAS No. 1803811-31-5

5-Fluoro-2-iodo-4-nitrotoluene

Cat. No.: B1447098
CAS No.: 1803811-31-5
M. Wt: 281.02 g/mol
InChI Key: MLIVWQOPSDLZDN-UHFFFAOYSA-N
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Description

5-Fluoro-2-iodo-4-nitrotoluene is a chemical compound with the molecular weight of 281.03 . Its IUPAC name is 1-fluoro-4-iodo-5-methyl-2-nitrobenzene .


Synthesis Analysis

A synthesis process of a similar compound, 5-fluoro-2-nitrobenzotrifluoride, was achieved in a continuous-flow millireactor system through the nitration of 3-fluorobenzotrifluoride using mixed acid as a nitrating agent .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H5FINO2/c1-4-2-5(8)7(10(11)12)3-6(4)9/h2-3H,1H3 .


Chemical Reactions Analysis

The synthesis of 5-fluoro-2-nitrobenzotrifluoride involves the nitration of 3-fluorobenzotrifluoride . The process safety was evaluated based on the temperature rise with the use of a Reaction Calorimeter and Differential Scanning Calorimetry .


Physical and Chemical Properties Analysis

This compound is a solid at ambient temperature . It has a molecular weight of 281.03 .

Scientific Research Applications

Solid Acid Catalysts for Nitration

Research has demonstrated the efficacy of solid acid catalysts for the regioselective nitration of fluorotoluenes, offering a cleaner, more environmentally friendly alternative to traditional nitration methods. These catalysts achieve high selectivity and yield under mild conditions, showcasing the potential of 5-Fluoro-2-iodo-4-nitrotoluene and similar compounds in the synthesis of nitrated products for use in dyes, pharmaceuticals, and agrochemicals (Maurya et al., 2003).

Spectroscopic Studies

Vibrational spectroscopy studies, including FTIR and FT-Raman, have been conducted to understand the structural and electronic properties of nitrotoluenes. These studies provide insights into the molecular vibrations, helping in the characterization and identification of such compounds for various applications, including materials science and chemical sensing (Krishnakumar et al., 2013).

Detection of Nitroaromatic Compounds

Research into the development of fluorescent probes for the detection of nitroaromatic compounds, such as 4-nitrotoluene, has shown potential applications in environmental monitoring and safety. These probes offer high selectivity and sensitivity, making them suitable for detecting pollutants and explosives (Gou et al., 2019).

Safety and Hazards

The safety information for 5-Fluoro-2-iodo-4-nitrotoluene includes the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

1-fluoro-4-iodo-5-methyl-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FINO2/c1-4-2-5(8)7(10(11)12)3-6(4)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLIVWQOPSDLZDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1I)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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